Monalazone

CAS No.: 106145-03-3

Cat. No.: VC14592279

Molecular Formula: C7H6ClNO4S

Molecular Weight: 235.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106145-03-3 |

|---|---|

| Molecular Formula | C7H6ClNO4S |

| Molecular Weight | 235.65 g/mol |

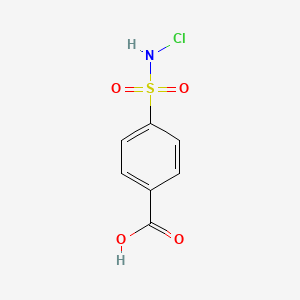

| IUPAC Name | 4-(chlorosulfamoyl)benzoic acid |

| Standard InChI | InChI=1S/C7H6ClNO4S/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,9H,(H,10,11) |

| Standard InChI Key | WGHSWNHOFPGMKJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCl |

Introduction

Chemical Identity and Structural Characteristics

Monalazone disodium is characterized by its distinct molecular architecture, which underpins its functional properties. The compound’s systematic IUPAC name is disodium;4-chloroazanidylsulfonylbenzoate, reflecting its two sodium counterions and the sulfonylbenzoate backbone.

Molecular and Structural Data

The sulfonyl group (-SO₂-) and the chlorinated amine (-NCl) moiety are critical to its antiseptic activity, enabling interactions with microbial cell membranes and proteins. The disodium salt form improves aqueous solubility, facilitating its incorporation into topical formulations .

Synthesis and Historical Development

Monalazone was first synthesized in 1937 as part of efforts to develop halogenated sulfonamides with enhanced antimicrobial properties. Its synthesis typically involves the sulfonation of benzoic acid derivatives followed by chlorination and neutralization with sodium hydroxide to form the disodium salt.

Key Historical Milestones

-

1937: Initial synthesis of monalazone reported, with early studies highlighting its spermicidal efficacy.

-

Mid-20th Century: Introduction of commercial formulations such as Malun 25, a vaginal tablet combining monalazone disodium with estradiol benzoate for contraceptive purposes.

-

21st Century: Regulatory shifts limit its use due to the advent of alternative antiseptics, though it remains a subject of niche pharmacological research.

Structural analogs like halazone (used for water disinfection) informed monalazone’s development, emphasizing the role of halogenation in enhancing biocidal activity.

Pharmaceutical Applications and Mechanisms of Action

Monalazone disodium’s primary applications revolve around its dual antiseptic and spermicidal properties.

Antiseptic and Disinfectant Uses

As a vaginal disinfectant, monalazone disrupts microbial cell membranes via its sulfonyl and chlorinated groups, which interfere with lipid bilayer integrity and enzyme function . This mechanism is particularly effective against Gram-positive bacteria and certain fungi.

Spermicidal Activity

| Brand Name | Composition | Era of Use |

|---|---|---|

| Malun 25 | Monalazone + estradiol benzoate | 1950s–1980s |

| Spergisin | Monalazone disodium | 1960s–1990s |

| Naclobenz-Natrium | Monalazone disodium | Regional use |

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Avoid skin contact; use gloves |

| Eye Damage | Category 1 | Wear protective goggles |

| Acute Toxicity | Category 4 | Use in well-ventilated areas |

Regulatory agencies classify it as “for research use only”, excluding it from human or veterinary therapeutic applications in most jurisdictions .

Physical and Chemical Stability

The compound’s stability under varying conditions is critical for formulation development:

Stability Data

| Parameter | Condition | Result |

|---|---|---|

| Thermal Stability | Up to 100°C | Decomposes above 150°C |

| Photostability | UV light exposure | Gradual degradation |

| Hydrolytic Stability | pH 3–9 | Stable for 24 hours |

These properties necessitate storage in airtight containers protected from light and moisture .

Contemporary Research and Future Directions

Recent studies explore monalazone’s potential in novel contexts:

-

Antimicrobial Coatings: Incorporation into medical device coatings to prevent biofilm formation.

-

Combination Therapies: Synergistic use with antibiotics to overcome microbial resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume